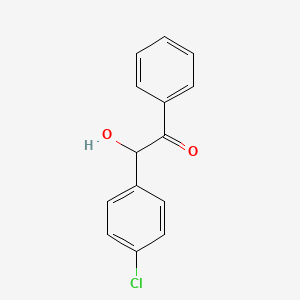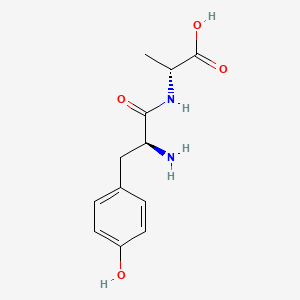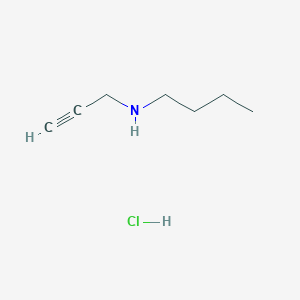![molecular formula C22H27NO B14472635 2,4-Bis(4-methylphenyl)-3-azabicyclo[3.3.1]nonan-9-ol CAS No. 65628-04-8](/img/structure/B14472635.png)
2,4-Bis(4-methylphenyl)-3-azabicyclo[3.3.1]nonan-9-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Bis(4-methylphenyl)-3-azabicyclo[331]nonan-9-ol is a complex organic compound belonging to the class of bicyclic compounds It features a unique structure with two 4-methylphenyl groups attached to a 3-azabicyclo[331]nonane core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Bis(4-methylphenyl)-3-azabicyclo[3.3.1]nonan-9-ol typically involves a multi-step process. One common method starts with the preparation of the bicyclic core, followed by the introduction of the 4-methylphenyl groups. The reaction conditions often involve the use of strong bases and solvents such as methanol or ethanol. For example, a 9-azabicyclo[3.3.1]nonan-3-one derivative can be reduced using sodium borohydride in a methanol solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of catalysts, such as ruthenium complexes, can enhance the efficiency and yield of the reactions . The process is optimized to ensure cost-effectiveness and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Bis(4-methylphenyl)-3-azabicyclo[3.3.1]nonan-9-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions often involve reagents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the 4-methylphenyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone derivative, while reduction can produce an alcohol.
Applications De Recherche Scientifique
2,4-Bis(4-methylphenyl)-3-azabicyclo[3.3.1]nonan-9-ol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2,4-Bis(4-methylphenyl)-3-azabicyclo[3.3.1]nonan-9-ol involves its interaction with specific molecular targets. For instance, it has been found to have a high affinity for κ-opioid receptors, which are involved in pain modulation . The compound’s unique structure allows it to fit into the receptor’s binding site, thereby exerting its effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,4-Bis(4-butoxyphenyl)-3-azabicyclo[3.3.1]nonan-9-one
- 2,4-Bis(4-fluorophenyl)-3-azabicyclo[3.3.1]nonan-9-one
Uniqueness
2,4-Bis(4-methylphenyl)-3-azabicyclo[3.3.1]nonan-9-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its high affinity for κ-opioid receptors sets it apart from other similar compounds, making it a valuable candidate for therapeutic research .
Propriétés
Numéro CAS |
65628-04-8 |
|---|---|
Formule moléculaire |
C22H27NO |
Poids moléculaire |
321.5 g/mol |
Nom IUPAC |
2,4-bis(4-methylphenyl)-3-azabicyclo[3.3.1]nonan-9-ol |
InChI |
InChI=1S/C22H27NO/c1-14-6-10-16(11-7-14)20-18-4-3-5-19(22(18)24)21(23-20)17-12-8-15(2)9-13-17/h6-13,18-24H,3-5H2,1-2H3 |
Clé InChI |
JCRVIJFONCBSLK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2C3CCCC(C3O)C(N2)C4=CC=C(C=C4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzoic acid, 4-[2-[(9H-fluoren-9-ylacetyl)amino]ethyl]-](/img/structure/B14472560.png)
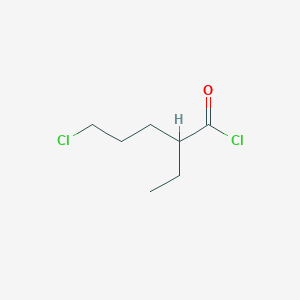
![(E)-Bis[4-(dimethoxymethyl)phenyl]diazene](/img/structure/B14472568.png)
![9-Ethyl-3-[(9H-fluoren-9-ylidene)methyl]-9H-carbazole](/img/structure/B14472585.png)


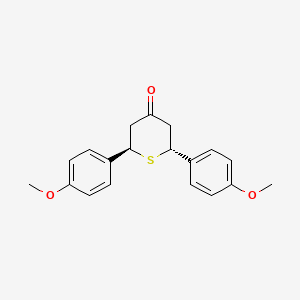
![1-Methyl-2-[(1-octadecylquinolin-2(1H)-ylidene)methyl]quinolin-1-ium](/img/structure/B14472620.png)
![4,5-Dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B14472621.png)

![2-[(E)-(4-Bromophenyl)diazenyl]propane-2-peroxol](/img/structure/B14472632.png)
